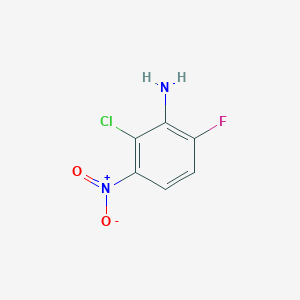
2-Chloro-6-fluoro-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-3-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-6-fluoroaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-fluoro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, iron with hydrochloric acid.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 2-Chloro-6-fluoro-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the amino compound.
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-3-nitroaniline depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups (chlorine, fluorine, nitro) can influence its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-3-nitroaniline: Similar structure but lacks the chlorine atom.
4-Chloro-3-nitroaniline: Chlorine and nitro groups are positioned differently on the benzene ring.
Uniqueness
2-Chloro-6-fluoro-3-nitroaniline is unique due to the specific positioning of the chlorine, fluorine, and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C6H4ClFN2O2 |
|---|---|
Peso molecular |
190.56 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2 |
Clave InChI |
BYCWVZVBGQXGGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


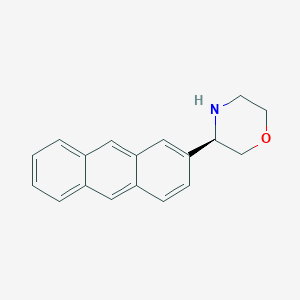

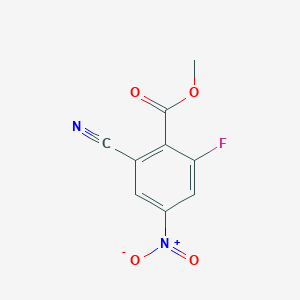
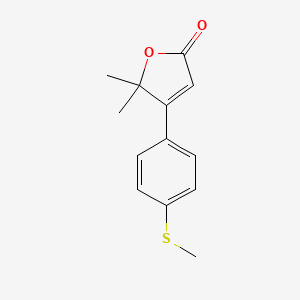
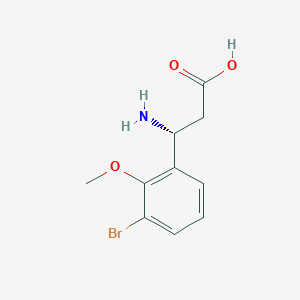
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)
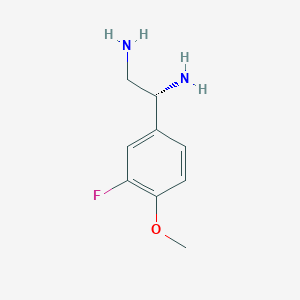
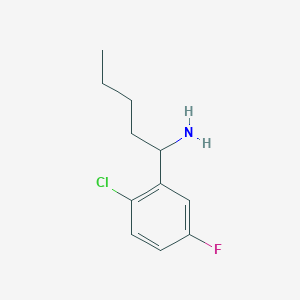
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)


